N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chloro-6-fluorophenyl)acetamide
Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chloro-6-fluorophenyl)acetamide is an organic compound with the molecular formula C16H18N2O3S It is a complex molecule that contains various functional groups, including a sulfonamide group, a benzyl group, and a chloro-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of aniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-phenylacetamide . This intermediate can then be further reacted with benzyl methyl sulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chloro-6-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and acids or bases for hydrolysis reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce simpler amides or acids.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chloro-6-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies, particularly in the study of enzyme functions.
Medicine: Due to its structural features, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro-fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chloro-6-fluorophenyl)acetamide include:
- N-(2,3,4,5,6-Pentafluoro-benzyl)-4-sulfamoyl-benzamide
- N-(4-((pyridin-2-ylmethyl)-sulfamoyl)-phenyl)-acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(2-chloro-6-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c1-26(15-16-6-3-2-4-7-16)30(28,29)18-12-10-17(11-13-18)25-22(27)14-19-20(23)8-5-9-21(19)24/h2-13H,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDCMNWLNFYFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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